1-Cyclohexylpropan-2-amine
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Overview
Description
1-Cyclohexylpropan-2-amine is a useful research compound. Its molecular formula is C9H19N and its molecular weight is 141.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydroamination Processes Research by Guin et al. (2007) focused on the synthesis of new 1-aminated-2,5-cyclohexadienes, which are used in radical transfer hydroaminations of unactivated and electron-rich double bonds. This study highlights the potential of 1-Cyclohexylpropan-2-amine derivatives in hydroamination processes with good yields and anti-Markovnikov selectivity (Guin et al., 2007).
Photophysical Properties Mori and Maeda (1997) investigated the spectral and photochemical properties of amino-linked bichromophoric anthracenes, contributing to the understanding of the photophysical properties of compounds related to this compound (Mori & Maeda, 1997).
Aromatic Amines Synthesis Hegde et al. (2001) described the iodination and aromatization of 2-cyclohexenones and 1,3-cyclohexadien-1-amines, leading to the synthesis of N-alkyl-2-iodoanilines. This research showcases the utility of this compound in producing aromatic amines (Hegde, Kassim, & Kennedy, 2001).
Safety and Hazards
The safety information for 1-Cyclohexylpropan-2-amine indicates that it is potentially dangerous. The hazard statements include H226, H302, and H314, which correspond to flammable liquid and vapor, harmful if swallowed, and causes severe skin burns and eye damage, respectively . Precautionary statements include measures to prevent fire and contact with skin or eyes, among others .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-Cyclohexylpropan-2-amine involves the reduction of the corresponding ketone intermediate using a reducing agent.", "Starting Materials": [ "Cyclohexanone", "2-Propanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with 2-propanol in the presence of hydrochloric acid to form the corresponding imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride to form the corresponding amine intermediate.", "Step 3: The amine intermediate is treated with sodium hydroxide to form 1-Cyclohexylpropan-2-amine." ] } | |
CAS No. |
54704-34-6 |
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
(2R)-1-cyclohexylpropan-2-amine |
InChI |
InChI=1S/C9H19N/c1-8(10)7-9-5-3-2-4-6-9/h8-9H,2-7,10H2,1H3/t8-/m1/s1 |
InChI Key |
GIXSTBOIKJPUKD-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CC1CCCCC1)N |
SMILES |
CC(CC1CCCCC1)N |
Canonical SMILES |
CC(CC1CCCCC1)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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